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molecular formula C15H17NO3 B8422627 2-Cyclopropyl-3,3-dimethyl-1-oxo-1,2,3,4-tetrahydro-isoquinoline-4-carboxylic acid

2-Cyclopropyl-3,3-dimethyl-1-oxo-1,2,3,4-tetrahydro-isoquinoline-4-carboxylic acid

Cat. No. B8422627
M. Wt: 259.30 g/mol
InChI Key: VYIPGCQXSNRLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153674B2

Procedure details

To type-I neutral alumina (16 g) is added cyclopropylamine (4.2 mL, 60 mmol) followed by dichloromethane (10 mL). The resulting slurry is cooled to 0° C. and acetone (6 mL, 82 mmol) is added slowly. The slurry is brought to room temperature and permitted to stir for 9 h, at which time the reaction mixture is filtered through a fritted funnel. The alumina cake is washed with chloroform (150 mL) and homophthalic anhydride (10.0 g, 62 mmol) is added to the combined filtrate. The resulting yellow solution is permitted to stir for 15 h at which time it is concentrated in vacuo and the resulting residue is dissolved in glacial acetic acid (130 mL) and placed at reflux for 4 h. The reaction mixture is then cooled to room temperature and concentrated to dryness in vacuo. The reaction mixture is then purified by silica gel flash chromatography [(6% ethyl acetate/0.08% acetic acid/93.92% dichloromethane) to (18% ethyl acetate/0.24% acetic acid/81.76% dichloromethane)] to afford 2-cyclopropyl-3,3-dimethyl-1-oxo-1,2,3,4-tetrahydro-isoquinoline-4-carboxylic acid as an off-white powder; MS (ESI) m/z 260.1 (M+H).
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.ClCCl.[CH3:8][C:9]([CH3:11])=O.[C:12]1(=[O:23])[O:18][C:16](=[O:17])[C:15]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:14]2[CH2:13]1>C(Cl)(Cl)Cl>[CH:1]1([N:4]2[C:9]([CH3:11])([CH3:8])[CH:13]([C:12]([OH:18])=[O:23])[C:14]3[C:15](=[CH:19][CH:20]=[CH:21][CH:22]=3)[C:16]2=[O:17])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
4.2 mL
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
C1(CC=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 9 h, at which time the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to room temperature
FILTRATION
Type
FILTRATION
Details
is filtered through a fritted funnel
ADDITION
Type
ADDITION
Details
is added to the combined filtrate
STIRRING
Type
STIRRING
Details
to stir for 15 h at which time it
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue is dissolved in glacial acetic acid (130 mL)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then purified by silica gel flash chromatography [(6% ethyl acetate/0.08% acetic acid/93.92% dichloromethane) to (18% ethyl acetate/0.24% acetic acid/81.76% dichloromethane)]

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
C1(CC1)N1C(C2=CC=CC=C2C(C1(C)C)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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